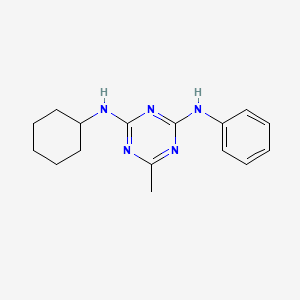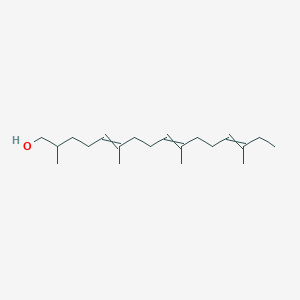
(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” involves multiple steps:
Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as sodium hydride.
Introduction of the Octadecyloxy Group: The octadecyloxy group can be synthesized by reacting an alcohol with octadecyl bromide under basic conditions.
Cyclohexyl Carbonate Formation: The tetrahydroxycyclohexyl group can be synthesized from glucose through a series of protection and deprotection steps, followed by carbonate formation using phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy or octadecyloxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, the compound may be used to study the effects of various functional groups on biological activity, including enzyme interactions and cellular uptake.
Medicine
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methoxy and octadecyloxy groups can influence the compound’s hydrophobicity and membrane permeability, while the tetrahydroxycyclohexyl group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-Methoxy-3-(hexadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- (2R)-2-Methoxy-3-(dodecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
Uniqueness
The unique combination of methoxy, octadecyloxy, and tetrahydroxycyclohexyl groups in “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” sets it apart from similar compounds. This combination can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
290812-37-2 |
|---|---|
Molekularformel |
C29H56O9 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] carbonate |
InChI |
InChI=1S/C29H56O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-29(34)38-28-25(31)20-24(30)26(32)27(28)33/h23-28,30-33H,3-22H2,1-2H3/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
UEXZLIHDHZAEEC-AVMFAVRISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COC(=O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)OC1C(CC(C(C1O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
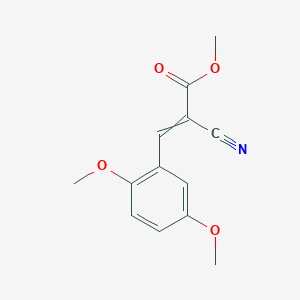
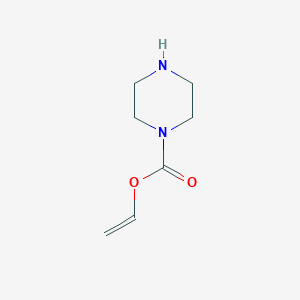
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

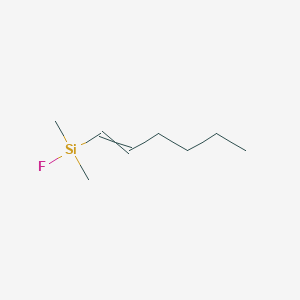
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
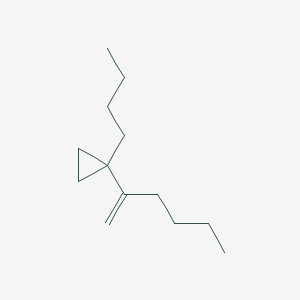
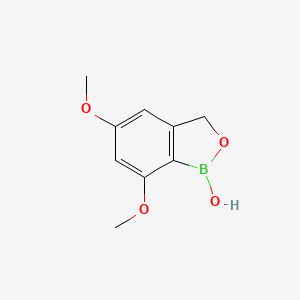
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)

